molecular formula C29H34ClNO9 B017948 Datpn CAS No. 109485-64-5

Datpn

Cat. No.: B017948
CAS No.: 109485-64-5
M. Wt: 576 g/mol
InChI Key: UURZVEUAJLBIKP-UHFFFAOYSA-N
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Description

"Datpn" refers to this compound, a γ-amidotriphosphate derivative of deoxyadenosine triphosphate (dATP), developed to enhance the fidelity of unnatural base pair (UBP) replication in polymerase chain reactions (PCR). This compound was critical in early efforts to stabilize the hydrophobic UBP dDs-dPa (comprising nucleosides dDs and dPa) during PCR amplification. By introducing γ-amidotriphosphates (dDsTPN and this compound), mispairing errors—such as dDs-dDs or dA-dPa mismatches—were reduced, achieving >99% fidelity .

This compound's structure features a modified triphosphate backbone with an amide group replacing one oxygen atom at the γ-phosphate position (Figure 1). This alteration sterically hinders incorrect nucleotide incorporation, making it indispensable for early UBP applications. However, subsequent advancements in UBP design rendered this compound obsolete, as newer nucleoside analogs achieved high fidelity without requiring modified triphosphates .

Properties

CAS No.

109485-64-5

Molecular Formula

C29H34ClNO9

Molecular Weight

576 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-pentanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C29H33NO9.ClH/c1-3-4-9-19(31)29(37)11-16-21(18(12-29)39-20-10-17(30)24(32)13(2)38-20)28(36)23-22(27(16)35)25(33)14-7-5-6-8-15(14)26(23)34;/h5-8,13,17-18,20,24,32,35-37H,3-4,9-12,30H2,1-2H3;1H

InChI Key

UURZVEUAJLBIKP-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl

Canonical SMILES

CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl

Synonyms

4(O)-daunosaminyl-2,4,5,12-tetrahydroxy-2-pentanoyl-1,2,3,4-tetrahydro-6,11-naphthacenedione
DATPN

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Compounds for Comparison

The following compounds are central to UBP development and serve as benchmarks for comparing dATPN:

  • dDsTPN : γ-amidotriphosphate of dDs, used alongside this compound for dDs-dPa UBP replication.
  • dDs-dPn : A refined UBP pairing dDs with dPn (nitro-substituted dPa), eliminating the need for γ-amidotriphosphates.
  • dDs-dPx : A propynyl-modified UBP derived from dPn, further enhancing PCR compatibility.

Structural and Functional Differences

This compound vs. dDsTPN
  • Role : Both are γ-amidotriphosphates designed to reduce mispairing in dDs-dPa replication.
  • Structural Distinction : this compound modifies dATP, while dDsTPN modifies the artificial nucleoside dDs.
  • Performance : When used together, they achieve >99% fidelity in PCR but require specialized nucleotide pools, increasing experimental complexity .
This compound-Dependent Systems vs. dDs-dPn/dPx
  • dDs-dPa (with this compound) :
    • Fidelity: >99% (error rate <1%).
    • Limitation: Requires γ-amidotriphosphates, complicating enzymatic workflows.
  • dDs-dPn (without this compound) :
    • Modification: dPa's aldehyde group replaced with nitro (dPn), improving hydrophobicity and base-stacking.
    • Fidelity: Comparable to dDs-dPa (>95% transcription accuracy) without γ-amidotriphosphates .
  • dDs-dPx :
    • Modification: Propynyl group added to dPn, enhancing steric bulk and replication efficiency.
    • Advantage: Fully compatible with natural triphosphates, streamlining PCR protocols .

Performance Metrics

Table 1 summarizes critical parameters for this compound and related compounds:

Compound Role PCR Fidelity Requires γ-Amido Triphosphates? Key Structural Feature
This compound dATP analog for dDs-dPa UBP >99% Yes γ-amidotriphosphate backbone
dDsTPN dDs analog for dDs-dPa UBP >99% Yes γ-amidotriphosphate + thienyl moiety
dDs-dPn UBP (dDs + dPn) >95% No Nitro-substituted dPa
dDs-dPx UBP (dDs + dPx) >95% No Propynyl-modified dPn

Table 1: Comparative analysis of this compound and related compounds in UBP systems .

Advantages and Limitations

  • This compound: Advantage: Critical for pioneering high-fidelity UBPs. Limitation: Dependency on non-natural triphosphates limits broader applications.
  • dDs-dPn/dPx :
    • Advantage: Compatibility with natural nucleotide pools simplifies workflows.
    • Limitation: Slightly reduced transcription fidelity (~95%) compared to this compound-dependent systems .

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